molecular formula C22H17ClN4O B11992241 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide

Katalognummer: B11992241
Molekulargewicht: 388.8 g/mol
InChI-Schlüssel: QHRHLXDYZHJHLH-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a hydrazide group, making it a versatile molecule for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide typically involves the condensation of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid with 1-(4-chlorophenyl)ethylidene hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide is unique due to the presence of the 1-(4-chlorophenyl)ethylidene group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H17ClN4O

Molekulargewicht

388.8 g/mol

IUPAC-Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O/c1-14(15-9-11-17(23)12-10-15)24-27-22(28)21-13-20(25-26-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14+

InChI-Schlüssel

QHRHLXDYZHJHLH-ZVHZXABRSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)Cl

Kanonische SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.